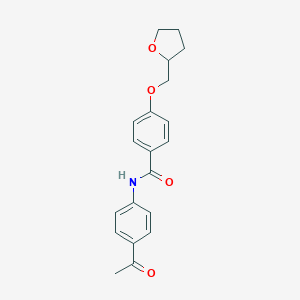![molecular formula C17H17Cl2N3O4S B250531 N-(2,4-dichlorophenyl)-4-{2-[(4-methylphenyl)sulfonyl]hydrazino}-4-oxobutanamide](/img/structure/B250531.png)
N-(2,4-dichlorophenyl)-4-{2-[(4-methylphenyl)sulfonyl]hydrazino}-4-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dichlorophenyl)-4-{2-[(4-methylphenyl)sulfonyl]hydrazino}-4-oxobutanamide, commonly known as DCP-LA, is a synthetic compound derived from the natural product, forskolin. It has been extensively studied for its potential therapeutic applications in various diseases, including neurological disorders, cancer, and inflammation.
Mechanism of Action
The exact mechanism of action of DCP-LA is not fully understood. However, it is known to activate the cAMP-dependent protein kinase (PKA) pathway, which plays a crucial role in various cellular processes, including gene expression, cell proliferation, and differentiation. DCP-LA has also been shown to activate the Nrf2 pathway, which is involved in the regulation of cellular antioxidant defense mechanisms.
Biochemical and Physiological Effects:
DCP-LA has been shown to possess a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells, reduce inflammation, and protect neurons from damage. It has been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, and reduce the production of reactive oxygen species (ROS). DCP-LA has also been shown to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which plays a crucial role in the survival and function of neurons.
Advantages and Limitations for Lab Experiments
DCP-LA has several advantages for lab experiments. It is a synthetic compound with a well-established synthesis method, which allows for large-scale production. It has been extensively studied and has a range of potential therapeutic applications. However, there are also some limitations. DCP-LA is a relatively new compound, and its long-term effects are not fully understood. It is also important to note that DCP-LA has not been approved for human use, and its safety and efficacy in humans have not been established.
Future Directions
There are several future directions for research on DCP-LA. One area of interest is its potential therapeutic applications in neurological disorders, such as Alzheimer's disease and Parkinson's disease. It has been shown to possess neuroprotective properties and may be able to prevent or slow the progression of these diseases. Another area of interest is its potential use as an anti-cancer agent. DCP-LA has been shown to inhibit the growth of cancer cells and may be able to be used in combination with other anti-cancer agents to improve treatment outcomes. Finally, further research is needed to establish the safety and efficacy of DCP-LA in humans, and to determine its optimal dosage and administration route.
Conclusion:
In conclusion, DCP-LA is a synthetic compound derived from the natural product, forskolin, that has been extensively studied for its potential therapeutic applications in various diseases, including neurological disorders, cancer, and inflammation. It has a well-established synthesis method and a range of potential therapeutic applications. However, its long-term effects and safety and efficacy in humans have not been fully established. Further research is needed to determine its optimal dosage and administration route, and to establish its safety and efficacy in humans.
Synthesis Methods
DCP-LA can be synthesized by reacting forskolin with 2,4-dichlorophenyl isocyanate and 4-methylbenzenesulfonyl hydrazide. The reaction proceeds under mild conditions and yields a pure product. The synthesis method is well-established and has been optimized for large-scale production.
Scientific Research Applications
DCP-LA has been extensively studied for its potential therapeutic applications in various diseases, including neurological disorders, cancer, and inflammation. It has been shown to possess neuroprotective, anti-inflammatory, and anti-tumor properties. In vitro and in vivo studies have demonstrated its ability to inhibit the growth of cancer cells, reduce inflammation, and protect neurons from damage.
Properties
Molecular Formula |
C17H17Cl2N3O4S |
|---|---|
Molecular Weight |
430.3 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-4-[2-(4-methylphenyl)sulfonylhydrazinyl]-4-oxobutanamide |
InChI |
InChI=1S/C17H17Cl2N3O4S/c1-11-2-5-13(6-3-11)27(25,26)22-21-17(24)9-8-16(23)20-15-7-4-12(18)10-14(15)19/h2-7,10,22H,8-9H2,1H3,(H,20,23)(H,21,24) |
InChI Key |
MKTKGMODKORKHS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)CCC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)CCC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[(4-ethoxyphenyl)carbamoyl]benzoate](/img/structure/B250448.png)
![2-fluoro-N-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamothioyl)benzamide](/img/structure/B250449.png)

![N-[4-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250452.png)

![N-allyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250456.png)
![N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250459.png)
![4-Ethyl-5-methyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}-3-thiophenecarboxamide](/img/structure/B250461.png)
![Methyl 4-({2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate](/img/structure/B250464.png)
![Methyl 4-{[3-(propanoylamino)phenyl]carbamoyl}benzoate](/img/structure/B250465.png)
![Methyl 4-{[3-(acetylamino)anilino]carbonyl}benzoate](/img/structure/B250467.png)
![Methyl 3-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamoyl)benzoate](/img/structure/B250468.png)
![Methyl 4-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate](/img/structure/B250473.png)
![2-(2-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B250474.png)
